N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4H-chromene backbone substituted with a 4-oxo group, a 7-methyl group, and two distinct amide-linked moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-propoxybenzyl group. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
Molecular Formula |
C25H27NO6S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO6S/c1-3-11-31-20-7-5-18(6-8-20)15-26(19-10-12-33(29,30)16-19)25(28)24-14-22(27)21-9-4-17(2)13-23(21)32-24/h4-9,13-14,19H,3,10-12,15-16H2,1-2H3 |
InChI Key |
VGYFEELGBZWHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized to introduce additional functional groups.
Reduction: The chromene core can be reduced to form dihydrochromene derivatives.
Substitution: The propoxybenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrochromenes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its versatility makes it a valuable component in the formulation of advanced products.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The chromene core and dioxidotetrahydrothiophenyl moiety may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the modifications made to its structure.
Comparison with Similar Compounds
Structural Analogues of Chromene Carboxamides
The compound is compared with three structurally related chromene derivatives (Table 1):
Table 1: Structural and Molecular Comparison
Research Findings and Limitations
- For example, ethyl 2-oxo-2H-chromene-3-carboxylate is reacted with 4-methoxyphenethylamine to form the corresponding carboxamide .
Biological Activity Predictions:
Chromene derivatives with 4-oxo groups and sulfone moieties (e.g., 1,1-dioxidotetrahydrothiophen-3-yl) have shown inhibitory activity against kinases and proteases . The propoxybenzyl group may further modulate selectivity for inflammatory targets like COX-2.Data Gaps: Experimental data on solubility, melting point, and in vitro/in vivo efficacy for the target compound are unavailable in the provided evidence.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core with various functional groups that enhance its biological activity. The presence of the 1,1-dioxide functional group in the tetrahydrothiophene moiety is particularly significant as it increases the compound's reactivity and interaction with biological targets.
Molecular Characteristics
- Molecular Formula: C20H19N1O6S1
- Molecular Weight: 401.4 g/mol
- CAS Number: 872868-03-6
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific kinases involved in inflammatory pathways. Notably, it has shown potential in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) , which plays a critical role in immune responses and inflammation .
Key Mechanisms:
- Kinase Inhibition: The compound inhibits IRAK-4, impacting pathways related to inflammation and immune response.
- Antioxidant Activity: It displays antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 Value (µg/mL) | Reference Compound (Doxorubicin) |
|---|---|---|
| MCF-7 (Breast) | 6.40 ± 0.26 | 9.18 ± 1.12 |
| A-549 (Lung) | 22.09 | 15.06 ± 1.08 |
The compound exhibited promising cytotoxicity against both cell lines, indicating its potential as an anticancer agent .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various chromene derivatives, including our compound of interest, on human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, outperforming standard chemotherapeutic agents like Doxorubicin .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, the compound was subjected to several assays including DPPH radical scavenging and total antioxidant capacity tests. Results showed significant antioxidant activity, suggesting its potential utility in treating oxidative stress-related conditions .
Q & A
Q. Critical Conditions :
- Temperature control (60–80°C for amidation steps).
- Inert atmosphere (argon/nitrogen) to prevent oxidation side reactions.
- Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for carboxyl activation .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C7, propoxybenzyl at N). Key signals: δ 2.4–2.6 ppm (tetrahydrothiophene sulfone protons), δ 6.8–7.3 ppm (aromatic protons) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ ~521.5 g/mol) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How does the sulfone group in the tetrahydrothiophene moiety influence the compound’s reactivity and biological interactions?
Q. Advanced Research Focus
- Reactivity : The sulfone group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites). This is critical in designing prodrugs or covalent inhibitors .
- Biological Interactions :
- Enzyme Binding : Sulfone moieties may interact with cysteine residues in kinases or proteases, as seen in analogs with anticancer activity .
- Solubility : The polar sulfone group improves aqueous solubility, impacting pharmacokinetics .
Q. Methodological Insight :
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Q. Advanced Research Focus
- Standardized Assays : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. ATP-based viability assays) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 7-methoxy or 4-chlorobenzyl analogs) to isolate substituent effects .
Q. Example Table :
| Analog Structure | IC₅₀ (μM) in MCF-7 | Key Substituent Difference |
|---|---|---|
| Parent Compound (7-methyl) | 0.45 | Baseline |
| 7-Methoxy Derivative | 0.82 | Reduced lipophilicity |
| 4-Chlorobenzyl Substituent | 0.28 | Enhanced electrophilicity |
How do structural analogs with modified benzyl or chromene substituents compare in target selectivity?
Q. Advanced Research Focus
- Benzyl Modifications :
- 4-Propoxybenzyl : Enhances blood-brain barrier penetration due to increased lipophilicity.
- 4-Fluorobenzyl : Improves metabolic stability by resisting oxidative demethylation .
- Chromene Core Modifications :
- 7-Methyl vs. 5,7-Dimethyl : Methyl groups at C5/C7 reduce steric hindrance, improving binding to hydrophobic enzyme pockets .
Q. Methodology :
- Molecular Docking : Use X-ray crystallography data of target proteins (e.g., EGFR kinase) to model interactions .
What are the key challenges in scaling up synthesis while maintaining yield and purity?
Q. Advanced Research Focus
- Scale-Up Hurdles :
- Intermediate Isolation : Multi-step syntheses risk intermediate degradation; optimize one-pot strategies .
- Byproduct Formation : Mitigate via pH control (e.g., maintain pH 7–8 during amidation) .
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
